tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds containing an imidazole ring, such as this one, are known to have a broad range of chemical and biological properties2.
Synthesis Analysis
The synthesis of imidazole-containing compounds is a well-studied area. Imidazole was first synthesized from glyoxal and ammonia2. However, the specific synthesis process for “tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate” is not explicitly provided in the available resources. However, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate” are not explicitly stated in the available resources.Scientific Research Applications
Synthesis and Application in Antagonist Development
The asymmetric synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate has been developed as an intermediate in the synthesis of nociceptin antagonists. This process includes key steps like diastereoselective reduction and isomerization, proving applicable for large-scale operation and yielding enantiomerically pure compounds (Jona et al., 2009).
Role in Small Molecule Anticancer Drugs
This compound is an important intermediate for small molecule anticancer drugs. Its synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield. This method's optimization is crucial for developing effective anti-tumor inhibitors (Zhang et al., 2018).
Intermediate in Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate in biologically active compounds like crizotinib. Its synthesis uses tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, and the final product is confirmed through MS and 1 HNMR spectrum analysis (Kong et al., 2016).
Synthesis for Specific Receptor Targeting
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, with potential applications in Parkinson's disease treatment (Wright et al., 1999).
Radioprotection Drug Development
Nitroxyl compounds, including novel chiral nitronyl nitroxyl radicals synthesized from tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate derivatives, have been investigated as potential radioprotection drugs. These compounds' cytotoxic and radioprotective effects have been evaluated, showing promise in this field (Qin et al., 2009).
Safety And Hazards
The safety and hazards associated with “tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate” are not detailed in the available resources.
Future Directions
The future directions for research on this compound are not explicitly stated in the available resources. However, given the broad range of biological activities exhibited by imidazole derivatives, further research into the properties and potential applications of this compound could be beneficial2.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
properties
IUPAC Name |
tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)20-14-7-5-4-6-13(14)18-15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEAYGPTLHZMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516283 | |
Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | |
CAS RN |
87120-81-8 | |
Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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